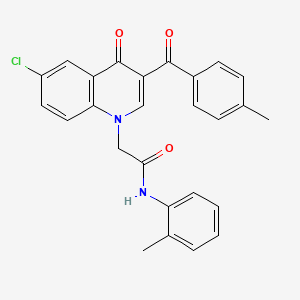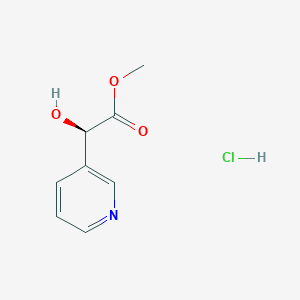![molecular formula C16H23N5O3 B2839689 8-butyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-09-7](/img/structure/B2839689.png)
8-butyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-butyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as BMS-345541, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound is a selective inhibitor of the IκB kinase (IKK) complex, which is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell survival. Therefore, BMS-345541 has been studied extensively for its potential use in the treatment of various diseases, such as cancer, autoimmune disorders, and inflammatory conditions.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and evaluated for their potential as ligands for various receptors, indicating their use in developing novel therapeutic agents. For example, a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated for their potential as 5-HT(1A) receptor ligands. Preliminary pharmacological evaluations indicated that these compounds could exhibit anxiolytic-like and antidepressant-like activities in animal models, which suggests their relevance in neuroscience and psychopharmacology research (Zagórska et al., 2009).
Structure-Activity Relationships
Further research into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has expanded the understanding of how different substitutions on the imidazo[2,1-f]purine-2,4-dione system can affect receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. This type of research is fundamental in drug discovery and development, as it helps in designing compounds with desired biological activities (Zagórska et al., 2015).
Receptor Affinity and Enzymatic Activity
Investigations into the receptor affinity and inhibitory potencies for phosphodiesterases of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines contribute to the understanding of the potential therapeutic applications of these compounds. Such studies are crucial for the identification of promising structures for further modification and mechanistic studies, especially in the context of developing hybrid ligands with specific biological activities (Zagórska et al., 2016).
Antiviral and Antimycobacterial Activities
Research on imidazo[1,2-a]-s-triazine derivatives, a related class of compounds, has shown moderate antiviral activity against certain viruses, indicating the potential of imidazo[2,1-f]purine derivatives in antiviral research. Additionally, studies on imidazole derivatives designed to mimic the structure of potent antimycobacterial agents suggest potential applications in combating bacterial infections, including tuberculosis (Kim et al., 1978) (Miranda & Gundersen, 2009).
Propiedades
IUPAC Name |
6-butyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-5-6-7-19-11(2)10-21-12-13(17-15(19)21)18(3)16(23)20(14(12)22)8-9-24-4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATPNQCRZGQXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2839613.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2839617.png)
![methyl 3-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2839618.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2839621.png)
![5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839622.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839623.png)


![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxan-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2839627.png)
![3-(Benzenesulfonyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2839628.png)
